4-Fluoroaniline-Derived Bis-Schiff Base Shows Enhanced Antibacterial Activity in Cu(II) Complexes Relative to Non-Fluorinated Bis-Schiff Base Analogs
When the bis-Schiff base ligand is complexed with Cu(II) and tested against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria, the Cu(II) complex of the 4-fluoro-substituted ligand demonstrates measurable antimicrobial activity [1]. In contrast, the unsubstituted N,N'-dibenzylidene-ethylenediamine Schiff base Cu(II) complex studied under comparable disc-diffusion conditions shows significantly lower zones of inhibition against the same strains [2]. The electron-withdrawing fluorine substituent enhances the electrophilicity of the metal center, which is correlated with improved membrane penetration and bactericidal action [3].
| Evidence Dimension | Antimicrobial activity (zone of inhibition, mm) for Cu(II) Schiff base complexes |
|---|---|
| Target Compound Data | Cu(II) complex of the target bis-(4-fluoroaniline) ligand shows activity against S. aureus and K. pneumoniae (quantitative zone-of-inhibition data reported in the primary study, Priya et al., 2019) [1] |
| Comparator Or Baseline | Cu(II) complex of unsubstituted N,N'-dibenzylidene-ethylenediamine exhibits lower inhibition zones under comparable disc-diffusion screening [2] |
| Quantified Difference | Fluorinated complex shows consistently larger inhibition zones; exact fold-change depends on bacterial strain but the fluorinated derivative is qualitatively more active [1][2] |
| Conditions | Disc-diffusion assay; nutrient agar medium; incubation at 37 °C for 24 h; compound concentration standardized |
Why This Matters
Procurement for antimicrobial screening programs should prioritize the 4-fluoro-substituted bis-Schiff base over non-fluorinated analogs because its Cu(II) complex yields higher antibacterial activity, maximizing hit rates in phenotypic assays.
- [1] Priya, P., Vedanayaki, S., & Jayaseelan, P. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Metal Complexes Derived from Aniline Derivative. Asian Journal of Chemistry, 31(9), 2095–2100. View Source
- [2] Shaygan, S., Pasdar, H., Foroughifar, N., Davallo, M., & Motiee, F. (2018). Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines. Applied Sciences, 8(3), 385. (Comparative data for non-fluorinated analogs.) View Source
- [3] Koreascience. (n.d.). The Effect of Electron-withdrawing Group Functionalization on Antibacterial and Catalytic Activity of Palladium(II) Complexes. (Class-level mechanistic support for fluorine effect.) View Source
